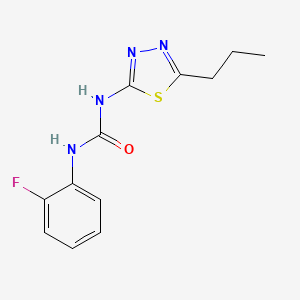
1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2-fluoroaniline with a thiadiazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate isocyanate, which then reacts with the thiadiazole derivative to form the final product. Common reagents used in this synthesis include phosgene or triphosgene for the formation of the isocyanate intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for the treatment of diseases.
Industry: Possible applications in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-yl)urea: Lacks the propyl group, which may affect its biological activity and properties.
1-(2-Chlorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea: Substitution of fluorine with chlorine could lead to different reactivity and biological effects.
1-(2-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Methyl group instead of propyl, potentially altering its properties.
Uniqueness
1-(2-Fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both the fluorophenyl and propyl-thiadiazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4OS/c1-2-5-10-16-17-12(19-10)15-11(18)14-9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCIFSCHOKIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
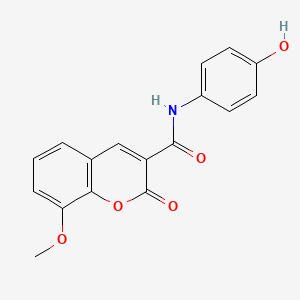
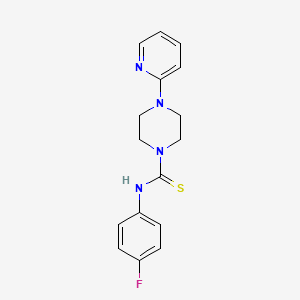
![1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one](/img/structure/B5799142.png)


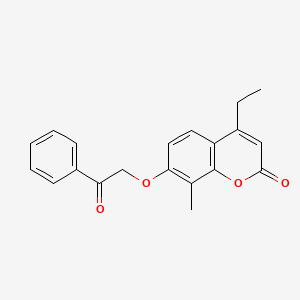

![3-oxo-N-[3-(trifluoromethyl)phenyl]benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)
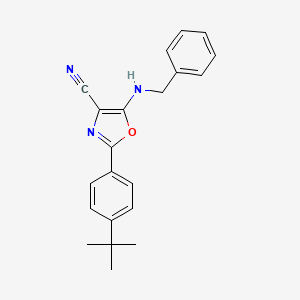
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![METHYL 2-[(2E)-3-(4-TERT-BUTYLPHENYL)PROP-2-ENAMIDO]BENZOATE](/img/structure/B5799221.png)
![N-{(1E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B5799228.png)
